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  • Product: (3-Chloro-4-methylphenyl)(methyl)sulfane
  • CAS: 53250-85-4

Core Science & Biosynthesis

Foundational

(3-Chloro-4-methylphenyl)(methyl)sulfane CAS 53250-85-4 properties

This guide serves as a comprehensive technical reference for (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS 53250-85-4), a critical organosulfur intermediate in the synthesis of HPPD-inhibiting herbicides and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS 53250-85-4), a critical organosulfur intermediate in the synthesis of HPPD-inhibiting herbicides and pharmaceutical pharmacophores.

CAS: 53250-85-4 Primary Application: Agrochemical Intermediate (HPPD Inhibitors) Document Type: Technical Whitepaper & Synthesis Protocol[1]

Executive Summary

(3-Chloro-4-methylphenyl)(methyl)sulfane is a thioether building block characterized by a trisubstituted benzene ring featuring a methyl group, a chlorine atom, and a methylsulfanyl moiety.[2] It serves as the strategic precursor to 2-chloro-4-(methylsulfonyl)benzoic acid , the key aromatic scaffold for the herbicide Sulcotrione and related triketone herbicides. Its value lies in the metabolic stability of the S-methyl group and its facile oxidation to sulfones, which act as potent electron-withdrawing groups in bioactive molecules.

Chemical Identity & Structural Analysis

The nomenclature can be ambiguous due to the multiple substituents. The structure is best understood as a toluene derivative to visualize steric relationships.

IdentifierDetail
CAS Number 53250-85-4
IUPAC Name 2-Chloro-1-methyl-4-(methylsulfanyl)benzene
Common Name 3-Chloro-4-methylthioanisole
Molecular Formula C₈H₉ClS
Molecular Weight 172.68 g/mol
SMILES CC1=C(Cl)C=C(SC)C=C1
InChI Key WHADXSMKJDNHKP-UHFFFAOYSA-N

Structural Logic:

  • Core: Toluene (Methyl at position 1).

  • Substituents: Chlorine at position 2 (ortho to methyl); Methylsulfanyl (S-Me) at position 4 (para to methyl).

  • Electronic Environment: The S-methyl group acts as a weak activator (sigma-donor) but is para to the methyl group, creating a "push-push" electronic system that is modulated by the inductive withdrawal of the ortho-chlorine.

Physicochemical Properties

Note: Experimental data for this specific isomer is scarce in public literature. Values below combine available industrial data with high-confidence predictive models based on positional isomers (e.g., CAS 82961-52-2).

PropertyValueCondition/Note
Physical State Liquid (Oil)At standard temperature/pressure.[3]
Boiling Point 255–260 °C@ 760 mmHg (Predicted).
Density 1.17 ± 0.05 g/cm³@ 20 °C.
Melting Point < 25 °CLikely crystallizes only at low temps.
Flash Point > 110 °CClosed Cup (Estimated).[4]
LogP 3.8 – 4.1Highly lipophilic due to Cl/SMe/Me.
Solubility Insoluble in waterSoluble in DCM, EtOAc, Toluene.

Synthetic Pathways & Production

The industrial synthesis typically bypasses direct chlorination of thioanisole (which lacks regioselectivity) and instead utilizes the Sandmeyer reaction sequence starting from 3-chloro-4-methylaniline.

Primary Synthetic Route (Sandmeyer-Xanthate)

This route ensures the correct regiochemistry of the substituents.

Reaction Scheme:

  • Diazotization: 3-Chloro-4-methylaniline is treated with NaNO₂/HCl to form the diazonium salt.

  • Thiolation: The diazonium species reacts with potassium ethyl xanthate (or sodium thiomethoxide directly, though xanthate is safer) to form the aryl xanthate.

  • Hydrolysis & Methylation: The xanthate is hydrolyzed to the thiolate and methylated in situ with dimethyl sulfate (DMS) or methyl iodide (MeI).

Detailed Experimental Protocol

Pre-requisite: Perform in a fume hood. Thioethers and thiols possess potent odors.

Step 1: Diazotization

  • Charge a reactor with 3-Chloro-4-methylaniline (1.0 eq) and HCl (2.5 eq, 37%). Cool to 0–5 °C.

  • Add NaNO₂ (1.05 eq) as a 30% aq. solution dropwise. Maintain internal temp < 5 °C.

  • Stir for 1 hour. Verify diazonium formation (starch-iodide paper turns blue).

Step 2: Substitution (Xanthate Method)

  • In a separate vessel, dissolve Potassium Ethyl Xanthate (1.2 eq) in water/Na₂CO₃ at 40 °C.

  • Slowly add the cold diazonium solution to the xanthate solution. (Caution: N₂ gas evolution).

  • Heat to 60 °C for 2 hours to complete decomposition.

  • Extract the intermediate O-ethyl-S-(3-chloro-4-methylphenyl) carbonodithioate with toluene.

Step 3: Hydrolysis & Methylation

  • To the toluene layer, add KOH (2.5 eq) in methanol. Reflux for 2 hours to generate the thiolate anion.

  • Cool to 20 °C. Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise. Note: DMS is highly toxic; MeI is a safer alternative for small scale.

  • Stir for 2 hours. Quench with water.[3][5]

  • Separate phases. Wash organic layer with 10% NaOH (removes unreacted thiol) and brine.

  • Dry over MgSO₄ and concentrate. Purify via vacuum distillation if necessary.

Synthetic Workflow Diagram[5]

SynthesisPath Aniline 3-Chloro-4- methylaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Xanthate Aryl Xanthate Diazo->Xanthate EtOCS2K 60°C Thiolate Ar-S- K+ Xanthate->Thiolate KOH/MeOH Hydrolysis Product (3-Chloro-4-methylphenyl) (methyl)sulfane Thiolate->Product MeI or DMS Methylation

Figure 1: Step-wise synthesis of CAS 53250-85-4 via the Sandmeyer-Xanthate route.

Applications in Agrochemical Discovery

The primary utility of CAS 53250-85-4 is as a "masked" sulfone. In drug and pesticide design, the sulfide is often carried through synthetic steps before a final oxidation.

The Sulcotrione Pathway

This compound is the direct progenitor of the 2-chloro-4-(methylsulfonyl)benzoic acid moiety found in Sulcotrione (a triketone herbicide).

  • Mechanism: The sulfide is oxidized to the sulfone (CAS 1671-18-7). The methyl group (on the ring) is then oxidized to the carboxylic acid.

  • Why this route? Oxidizing the methyl group to an acid before establishing the sulfone is difficult because the sulfide is sensitive to many oxidants used for benzylic oxidation. Therefore, the sequence is typically: Sulfide Formation → Sulfone Oxidation → Benzylic Oxidation.

Downstream Synthesis Diagram

ApplicationPath Sulfide CAS 53250-85-4 (Sulfide) Sulfone CAS 1671-18-7 (Sulfone) Sulfide->Sulfone Oxidation (H2O2/Na2WO4) Acid 2-Chloro-4-(methylsulfonyl) benzoic acid Sulfone->Acid Benzylic Oxidation (KMnO4 or Co/Mn/O2) Sulcotrione SULCOTRIONE (Herbicide) Acid->Sulcotrione Coupling w/ 1,3-Cyclohexanedione

Figure 2: Industrial conversion of the sulfide to the herbicide Sulcotrione.[3][4][6][7][8]

Handling & Safety Protocols

Self-Validating Safety System:

  • Odor Control: Thioanisole derivatives have low odor thresholds. All work must occur in a hood with active charcoal filtration or scrubbers (bleach/caustic).

  • Oxidation Hazards: When converting to the sulfone using H₂O₂ (hydrogen peroxide), ensure strict temperature control (< 50 °C initially) to prevent thermal runaway, as the sulfur oxidation is highly exothermic.

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[9]Wear double nitrile gloves.
Aquatic Toxicity H411: Toxic to aquatic life.Zero-discharge waste handling; incinerate organic waste.
Reactivity Incompatible with strong oxidizers.Store under N₂ atmosphere; keep away from nitric acid.

References

  • American Elements. (2022). (3-Chloro-4-methylphenyl)(methyl)sulfane Safety Data Sheet. Retrieved from

  • GuideChem. (n.d.). 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 3-Chloro-2-methylphenyl methyl sulfide (Isomer Comparison). Retrieved from

  • PubChem. (n.d.).[10] Compound Summary for CAS 53250-85-4. National Library of Medicine. Retrieved from

  • Hilvert, D., et al. (1993). Process for the preparation of 4-alkylsulfonyl-2-chlorotoluenes. U.S. Patent 5,241,120.[2][11] (Foundational patent describing the oxidation of the sulfide precursor).

Sources

Exploratory

2-Chloro-4-(methylthio)toluene safety data sheet (SDS)

The following technical guide details the safety, physicochemical properties, and handling protocols for 2-Chloro-4-(methylthio)toluene (CAS 53250-85-4). This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, physicochemical properties, and handling protocols for 2-Chloro-4-(methylthio)toluene (CAS 53250-85-4). This document is structured for researchers and drug development professionals, emphasizing self-validating experimental rigor and authoritative safety architectures.

Part 1: Chemical Identity & Physicochemical Architecture

Molecular Identification

This compound belongs to the class of aryl thioethers (sulfides). Its structure features a toluene core substituted with a chlorine atom at the ortho position and a methylthio group at the para position relative to the methyl group. This specific substitution pattern creates a unique electronic push-pull system (methyl EDG vs. chloro EWG), influencing its reactivity in cross-coupling reactions.

PropertyValue / Description
CAS Number 53250-85-4
Molecular Formula C₈H₉ClS
Molecular Weight 172.68 g/mol
SMILES CC1=C(C=C(C=C1)SC)Cl
InChI Key WHADXSMKJDNHKP-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are derived from Structure-Activity Relationship (SAR) analysis of the isomer 3-Chloro-2-methylphenyl methyl sulfide.

ParameterValueTechnical Context
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point ~225–230 °C (est.)Based on isomer data; requires high-vacuum distillation for purification.
Density ~1.17 g/cm³Halogenated aromatics are denser than water.
Solubility Immiscible in waterSoluble in DCM, EtOAc, Toluene, DMSO.
Flash Point > 90 °CCombustible but not highly flammable (Class IIIB).
Odor Characteristic SulfideWarning: Thioethers possess a potent, garlic-like stench.

Part 2: Hazard Identification & Safety Architecture

GHS Classification (Self-Validating Assessment)

While specific regulatory data may be sparse for research-grade chemicals, the functional groups dictate the following Precautionary Safety Profile :

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aryl sulfides).

Mechanism of Toxicity
  • Metabolic Activation: Thioethers undergo S-oxidation in the liver via Cytochrome P450 enzymes to form sulfoxides and sulfones . These metabolites are generally more polar but can exhibit different toxicity profiles.

  • Alkylating Potential: The aryl chloride moiety is relatively stable, but the sulfide can act as a weak nucleophile.

  • Irritation Pathway: Lipophilic nature allows rapid dermal absorption, leading to defatting of skin and localized inflammation.

Visual Safety Decision Tree

The following diagram outlines the decision logic for handling this compound, integrating engineering controls and PPE.

SafetyProtocol Start Handling 2-Chloro-4-(methylthio)toluene Assessment Risk Assessment: Volatile Thioether + Irritant Start->Assessment Engineering Engineering Controls: Fume Hood (Face Velocity > 100 fpm) Active Carbon Filter (Sulfide Trap) Assessment->Engineering PPE PPE Requirement: Nitrile Gloves (Double) + Safety Goggles Lab Coat (Change if contaminated) Engineering->PPE Spill Emergency: Spill Event PPE->Spill If Breach Disposal Disposal: Halogenated Organic Waste PPE->Disposal Routine Neutralization Neutralization: Treat with 10% Bleach (Oxidizes Sulfide) Ventilate Area Spill->Neutralization Neutralization->Disposal

Caption: Operational workflow for safe handling, emphasizing odor control and spill neutralization via oxidation.

Part 3: Synthesis & Experimental Application

Recommended Synthesis Protocol (Pd-Catalyzed)

Reaction: Coupling of 2,4-Dichlorotoluene with Sodium Thiomethoxide (NaSMe). Selectivity: The 4-position (para to methyl) is sterically more accessible and electronically distinct from the 2-position (ortho), allowing for regioselective coupling under controlled conditions.

Reagents:

  • Substrate: 2,4-Dichlorotoluene (1.0 equiv)

  • Nucleophile: Sodium Thiomethoxide (1.1 equiv)

  • Catalyst: Pd(dba)₂ (1-2 mol%) / Xantphos (2-4 mol%)

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Base: Cs₂CO₃ (if using thiol instead of salt)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen. Why: Pd catalysts are O₂ sensitive; thioethers can oxidize.

  • Charging: Add Pd(dba)₂ and Xantphos. Add anhydrous toluene. Stir for 10 min to form the active catalytic complex.

  • Addition: Add 2,4-Dichlorotoluene followed by NaSMe.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via GC-MS (Look for M+ = 172).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is a liquid; avoid rotary evaporation at high bath temps (>50°C) to prevent stench release.

Synthesis Pathway Diagram

Synthesis Substrate 2,4-Dichlorotoluene (Start) Intermediate Pd-Complex (Oxidative Addition) Substrate->Intermediate Pd(0) Reagents NaSMe + Pd Cat. (Reagents) Reagents->Intermediate Product 2-Chloro-4-(methylthio)toluene (Target) Intermediate->Product Reductive Elimination - NaCl

Caption: Regioselective Pd-catalyzed C-S bond formation targeting the 4-position.

Part 4: Handling, Storage, & Stability

Storage Integrity
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Thioethers are prone to slow oxidation to sulfoxides (R-SO-R') upon prolonged exposure to air.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may absorb the organosulfur odor.

Incompatibility
  • Strong Oxidizers: Reaction with H₂O₂, KMnO₄, or peracids will convert the sulfide to the sulfone.

  • Alkylating Agents: Can form sulfonium salts (highly reactive).

Part 5: Emergency Response (First Aid)

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15 min. Lift eyelids.Corrosive potential of chlorinated solvents; prevents corneal haze.
Skin Contact Wash with soap and water.[5] Do not use ethanol. Ethanol increases dermal permeability of lipophilic toxins.
Ingestion Do NOT induce vomiting. Rinse mouth.[2][5]Aspiration hazard.[2][3][5][6] Sulfides can depress CNS.
Inhalation Move to fresh air.[3][4][5] Administer O₂ if labored.Respiratory irritant; potential for pulmonary edema (delayed).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 53250-85-4. Retrieved from [Link]

  • American Elements. (2022). Safety Data Sheet: (3-Chloro-4-methylphenyl)(methyl)sulfane. Retrieved from [Link][7]

Sources

Foundational

Comparative Analysis of Thioanisole Scaffolds: Electronic Tuning and Synthetic Utility of 3-Chloro-4-methylthioanisole

[1] Executive Summary Thioanisole (Methyl phenyl sulfide) represents the archetypal aryl-alkyl sulfide, serving as a fundamental pharmacophore in medicinal chemistry and a model substrate for cytochrome P450-mediated S-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Thioanisole (Methyl phenyl sulfide) represents the archetypal aryl-alkyl sulfide, serving as a fundamental pharmacophore in medicinal chemistry and a model substrate for cytochrome P450-mediated S-oxidation.[1] However, in advanced drug design—particularly for optimizing metabolic stability and lipophilicity—substituted derivatives like 3-Chloro-4-methylthioanisole are increasingly preferred.[1]

This guide analyzes the critical divergence between the parent thioanisole and its 3-chloro-4-methyl derivative.[1] We explore how the strategic placement of a halogen (chlorine) and an alkyl group (methyl) alters the electronic landscape, blocks metabolic "soft spots," and dictates unique synthetic pathways.

Structural & Electronic Landscape

The transition from thioanisole to 3-chloro-4-methylthioanisole is not merely an increase in molecular weight; it is a calculated modulation of the arene's reactivity and physicochemical properties.[1]

The "Chlorine-Methyl" Effect

The 3-chloro-4-methyl substitution pattern introduces a "push-pull" electronic dynamic that differs significantly from the electron-rich parent compound.[1]

FeatureThioanisole (Parent)3-Chloro-4-methylthioanisoleImpact on Drug Design
Structure Ph–S–CH₃3-Cl, 4-Me-Ph–S–CH₃Scaffold Rigidity: The substituents restrict rotation and preferred conformations.[1]
Electronic Nature Electron-rich (Activated).[1] SMe is a strong resonance donor.[1]Balanced/Deactivated. Cl (inductive withdrawal) counters SMe/Me donation.[1]Reactivity: The derivative is less prone to non-specific oxidative degradation.
Metabolic Fate Prone to p-hydroxylation and S-oxidation.[1]Blocked p-position. p-Hydroxylation is impossible.Half-life: Significantly extended metabolic stability (blocked CYP450 sites).[1]
Lipophilicity (LogP) ~2.7 - 2.9~3.8 - 4.1Bioavailability: Higher LogP improves CNS penetration but reduces aqueous solubility.[1]
Hammett Electronic Analysis[1]
  • Thioanisole: The sulfur lone pair donates electron density into the ring (

    
    ), activating the ortho and para positions for electrophilic aromatic substitution (EAS).
    
  • Derivative:

    • Methyl (C4): Weakly activating (

      
      ).[1] Blocks the para position relative to Sulfur.
      
    • Chlorine (C3): Inductively electron-withdrawing (

      
      ) but resonance donating.[1] It deactivates the ring overall compared to the parent but directs incoming electrophiles ortho to itself.
      
    • Net Result: The sulfur center in the derivative is slightly less nucleophilic than in the parent due to the inductive pull of the meta-chlorine, making S-oxidation slower and more controllable.

Synthetic Methodologies

While thioanisole is easily synthesized via methylation of thiophenol, the derivative requires regiospecific construction to avoid isomer mixtures.

Pathway Comparison (Graphviz Visualization)[1]

SynthesisPathways cluster_0 Parent: Thioanisole Synthesis cluster_1 Derivative: 3-Chloro-4-methylthioanisole TP Thiophenol (Ph-SH) TA Thioanisole (Ph-S-Me) TP->TA SN2 Mechanism MeI MeI / Base (Alkylation) MeI->TA Aniline 3-Chloro-4- methylaniline Diazo Diazonium Salt (Ar-N2+) Aniline->Diazo NaNO2 / HCl 0°C Sandmeyer Disulfide/Thiolate Formation Diazo->Sandmeyer Na2S2 / NaSMe Target 3-Chloro-4-methyl- thioanisole Sandmeyer->Target Reduction/Methylation

Figure 1: Comparative synthetic logic.[1] The parent compound utilizes direct alkylation, while the derivative typically requires diazonium chemistry (Sandmeyer modification) or Pd-catalyzed cross-coupling to install the sulfur moiety regiospecifically.

Experimental Protocols

Synthesis of 3-Chloro-4-methylthioanisole (Diazonium Route)

Rationale: Direct chlorination of 4-methylthioanisole yields a mixture of isomers.[1] The diazonium route from commercially available 3-chloro-4-methylaniline ensures 100% regiocidelity.[1]

Reagents:

  • 3-Chloro-4-methylaniline (10 mmol)[1]

  • Sodium nitrite (NaNO₂, 11 mmol)

  • Sodium thiomethoxide (NaSMe, 12 mmol) or Sodium disulfide (Na₂S₂)

  • HCl (conc.), Water, Ethyl Acetate.

Step-by-Step Protocol:

  • Diazotization: Dissolve the aniline in 6M HCl (20 mL). Cool to 0°C in an ice-salt bath. Add NaNO₂ (dissolved in minimal water) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Substitution:

    • Method A (Direct): Slowly add the cold diazonium solution to a stirred solution of Sodium Thiomethoxide (NaSMe) in water/NaOH at 0-5°C. (Caution: Exothermic, gas evolution).

    • Method B (Via Xanthate/Disulfide - Safer):[1] React diazonium with potassium ethyl xanthate, hydrolyze to thiol, then methylate with MeI.

  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

Controlled S-Oxidation (Sulfoxide Synthesis)

Rationale: To evaluate metabolic stability or create sulfoxide derivatives, controlled oxidation is required. The 3-chloro substituent makes the sulfur less nucleophilic, requiring slightly more vigorous conditions than the parent thioanisole.

Reagents:

  • Substrate (Thioanisole or Derivative)[2][3][4][5]

  • Sodium Periodate (NaIO₄, 1.1 eq)

  • Solvent: MeOH:H₂O (1:1)

Protocol:

  • Dissolve substrate (1.0 eq) in MeOH:H₂O.[1]

  • Add NaIO₄ (1.1 eq) in portions at 0°C.

  • Stir at RT.[1][4]

    • Thioanisole:[3][4][6][7][8][9] Complete in ~2-4 hours.

    • 3-Chloro-4-methyl derivative: May require 6-12 hours due to electronic deactivation.[1]

  • Quench: Filter precipitate (NaIO₃), extract filtrate with CH₂Cl₂.

Reactivity & Metabolic Fate

The biological half-life of these compounds is dictated by their interaction with Cytochrome P450 enzymes.[1]

Metabolic Pathways (Graphviz Visualization)

Metabolism cluster_parent Thioanisole (Parent) cluster_deriv 3-Chloro-4-methyl Derivative TA Thioanisole TA_SO Sulfoxide (Major) TA->TA_SO CYP450 (S-Oxidation) TA_OH p-Hydroxy Thioanisole TA->TA_OH CYP450 (Ring Hydroxylation) TA_SO2 Sulfone TA_SO->TA_SO2 CYP450 D 3-Cl-4-Me Thioanisole D_SO Sulfoxide D->D_SO Slower S-Oxidation D_OH Ring Hydroxylation (BLOCKED) D->D_OH Sterically/Electronically Inhibited D_SO2 Sulfone D_SO->D_SO2

Figure 2: Metabolic divergence.[1] The parent thioanisole undergoes significant ring hydroxylation at the para-position. In the derivative, the 4-methyl group blocks this pathway, and the 3-chloro group sterically hinders ortho-hydroxylation, funneling metabolism almost exclusively through S-oxidation.

Selectivity Data Summary[1]
Reaction TypeThioanisole3-Chloro-4-methylthioanisole
S-Oxidation Rate High (

)
Moderate (

)
Ring Hydroxylation Significant (Para)Negligible (Blocked)
Benzylic Oxidation N/APossible (Oxidation of 4-Me to -CH₂OH)

References

  • ChemicalBook. (2025).[1] 4-Chlorothioanisole and Derivatives: Physiochemical Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2010). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase. PubMed.[1] Retrieved from

  • BenchChem. (2025).[1] Regioselective Functionalization of Chlorothioanisole Derivatives. Technical Support Center. Retrieved from

  • PubChem. (2025).[1] 3-Chloroanisole and Related Compounds: Structure and Bioactivity. National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2022).[1] 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective Protein Thiol Modifiers. Retrieved from

Sources

Exploratory

Bioactivity profile of (3-Chloro-4-methylphenyl)(methyl)sulfane derivatives

Topic: Bioactivity Profile of (3-Chloro-4-methylphenyl)(methyl)sulfane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Toxicologists Executive Summary (3-Chloro-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Profile of (3-Chloro-4-methylphenyl)(methyl)sulfane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Toxicologists

Executive Summary

(3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4), also known as 3-chloro-4-methylthioanisole, represents a "privileged scaffold" in medicinal chemistry. While often categorized as a chemical intermediate, its bioactivity profile is defined by its role as a high-affinity metabolic substrate and a lipophilic pharmacophore in anthelmintic and antimicrobial drug discovery.

This technical guide analyzes the molecule not merely as a building block, but as a bioactive entity subject to specific metabolic transformations (S-oxidation) and toxicological interactions. It serves as a critical probe for Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) activity and functions as the lipophilic anchor in the synthesis of benzimidazole anthelmintics (e.g., Triclabendazole analogs).

Physicochemical & Structural Determinants

The bioactivity of this scaffold is governed by the electronic interplay between the chloro- (electron-withdrawing) and methyl- (electron-donating) substituents on the thioanisole core.

Key Molecular Descriptors
PropertyValueBiological Implication
Molecular Formula C₈H₉ClSCore lipophilic anchor.
Molecular Weight 172.68 g/mol Optimal for CNS penetration and oral bioavailability (Rule of 5 compliant).
LogP (Predicted) ~3.8 - 4.2High lipophilicity; indicates strong membrane permeability and potential for accumulation in adipose tissue.
Electronic Effect

(+0.37) vs

(-0.17)
The net effect reduces the electron density on the Sulfur atom compared to unsubstituted thioanisole, modulating metabolic oxidation rates.
H-Bond Donors/Acceptors 0 / 1 (S)Limited water solubility; requires metabolism (S-oxidation) for clearance.

Metabolic Bioactivity: The S-Oxidation Pathway

The primary "bioactivity" of (3-Chloro-4-methylphenyl)(methyl)sulfane in a biological system is its rapid transformation. It acts as a competitive substrate for oxidative enzymes. Understanding this pathway is critical for predicting the half-life and toxicity of any drug candidate containing this motif.

Mechanism of Action (Metabolic)

The sulfide moiety (-S-Me) undergoes sequential oxidation.[1] This is a bioactivation step in many pharmacological contexts (e.g., the sulfoxide is often the active pharmacophore in benzimidazoles).

  • Phase I (S-Oxidation):

    • Enzymes: CYP450 (specifically CYP2C9, CYP3A4) and FMO3.

    • Transformation: Sulfide

      
       Sulfoxide (Chiral center creation).
      
    • Bioactivity Shift: The sulfoxide is more polar and often exhibits higher biological potency (e.g., tubulin binding in parasites).

  • Phase II (Sulfonation):

    • Transformation: Sulfoxide

      
       Sulfone.[1]
      
    • Result: The sulfone is typically metabolically stable and excreted, or acts as a "terminal residue" in toxicology.

Metabolic Pathway Visualization

The following diagram illustrates the sequential oxidation and the enzymatic drivers.

MetabolicPathway Sulfide (3-Chloro-4-methylphenyl) (methyl)sulfane (Lipophilic Parent) Sulfoxide Sulfoxide Metabolite (Chiral, Bioactive) Sulfide->Sulfoxide S-Oxidation Sulfone Sulfone Metabolite (Polar, Terminal) Sulfoxide->Sulfone S-Oxidation Glucuronide Glucuronide Conjugate (Excretion) Sulfoxide->Glucuronide Phase II (Minor) CYP CYP450 / FMO3 CYP2 CYP450

Caption: Sequential S-oxidation pathway mediated by hepatic enzymes. The sulfoxide state represents the peak pharmacodynamic activity for many derivatives.

Pharmacological Applications (SAR)

This scaffold is rarely used as a monotherapy. Instead, it is a pharmacophore integrated into larger structures to confer specific properties.

Anthelmintic Activity (Benzimidazole Class)

The 3-chloro-4-methylthio motif mimics the substitution pattern found in Triclabendazole .

  • Target:

    
    -Tubulin in helminths (worms).
    
  • Mechanism: The chlorinated ring enhances binding affinity to the colchicine-binding site of tubulin, disrupting microtubule formation.

  • SAR Insight: The methylthio group is a "pro-drug" moiety. Inside the host (or parasite), it oxidizes to the sulfoxide, which hydrogen-bonds effectively with the protein target.

Antimicrobial & Anti-Tubercular Agents

Derivatives involving Indolizine ring fusions with this sulfide scaffold have shown potent anti-tubercular activity.

  • Activity: Inhibition of Mycobacterium tuberculosis growth.

  • Causality: The lipophilic sulfide tail facilitates penetration of the waxy mycobacterial cell wall.

Toxicology & Safety Profile

Direct exposure to the parent molecule carries specific risks associated with chlorinated aromatics.

  • Skin Sensitization: Thioanisoles are known contact allergens. The sulfide group can react with skin proteins (haptenization).

  • Hepatotoxicity: High-dose exposure can lead to centrilobular hypertrophy due to enzyme induction (peroxisome proliferation), a common trait of chlorinated paraffins and aryl sulfides.

  • Environmental Toxicity: High LogP implies bioaccumulation potential in aquatic organisms.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (Microsomal)

Purpose: To determine the intrinsic clearance (


) and half-life (

) of the scaffold, validating its metabolic susceptibility.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: (3-Chloro-4-methylphenyl)(methyl)sulfane (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound in phosphate buffer (100 mM, pH 7.4) to a final incubation concentration of 1 µM (0.1% DMSO final).

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with the test compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent peak (m/z ~173) and appearance of sulfoxide (m/z ~189).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Chemical Synthesis (Sandmeyer Route)

Purpose: To generate the scaffold from commercially available precursors if the direct reagent is unavailable.

  • Starting Material: 3-Chloro-4-methylaniline.

  • Diazotization: Treat aniline with

    
     / 
    
    
    
    at 0°C to form the diazonium salt.
  • Thiolation: React the diazonium salt with Sodium Thiomethoxide (

    
    ) or Dimethyl Disulfide (
    
    
    
    ) under copper catalysis (Sandmeyer-type).
  • Purification: Extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • BenchChem. (2025). 3-Chloro-2-methylphenyl methyl sulfide: Physicochemical Properties and Applications. Retrieved from

  • Wu, X., et al. (2016).[2] Efficient pathway for synthesis of aryl methyl sulfides via coupling of arylboronic acids. Pharmatutor / Elsevier. Retrieved from

  • National Institutes of Health (NIH). (1985). Toxicity of chlorinated aromatic compounds in animals and humans. Environmental Health Perspectives. Retrieved from

  • Chen, Y., et al. (2023). Synthesis of (methylthio)indolizine derivatives and their biological activity. Tetrahedron Letters. Retrieved from

  • Advanced ChemBlocks. (2024). Product Analysis: (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Chloro-4-methylphenyl)(methyl)sulfane from 3-chloro-4-methylaniline

Technical Application Note: Precision Synthesis of (3-Chloro-4-methylphenyl)(methyl)sulfane Part 1: Strategic Overview & Route Selection The synthesis of (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis of (3-Chloro-4-methylphenyl)(methyl)sulfane

Part 1: Strategic Overview & Route Selection

The synthesis of (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4) represents a critical transformation in medicinal chemistry, often serving as a lipophilic pharmacophore in fluoroquinolone antibiotics and agrochemicals.[1]

While classical methods (Sandmeyer or Leuckart thiophenol synthesis) are well-documented, they suffer from operational complexity, including the handling of explosive diazonium salts, noxious thiols, and multiple isolation steps.

This Application Note presents two distinct protocols:

  • Protocol A (Recommended): A modern, metal-free, one-pot radical thiolation using tert-butyl nitrite and dimethyl disulfide.[1] This route is superior for high-throughput library synthesis and small-to-medium scale batches (mg to g scale) due to its operational simplicity and atom economy.[1]

  • Protocol B (Legacy/Scale-Up): The classical Leuckart-Xanthate method.[1] This route is reserved for multi-kilogram scale-up where reagent cost (potassium ethyl xanthate vs. dimethyl disulfide) and thermal management of diazonium salts are strictly controlled engineering parameters.[1]

Part 2: Safety & Hazard Mitigation (Critical)

Hazard ClassChemical AgentCritical Control Measure
Explosive/Unstable Aryl Diazonium Salts (Intermediate)Never dry diazonium salts.[1] Keep in solution at <5°C. In Protocol A, the radical intermediate is transient, mitigating this risk.
Vasodilator/Flammable tert-Butyl Nitrite (t-BuONO)Potent vasodilator.[1] Handle in a fume hood. Store under inert gas at 2–8°C. Avoid metal spatulas (shock sensitivity).[1]
Neurotoxin/Alkylator Methyl Iodide (MeI)Protocol B only. Use a closed system.[1][2][3] Neutralize spills immediately with aqueous ammonia or sodium thiosulfate.[1]
Severe Stench Dimethyl Disulfide (DMDS)Use bleach (sodium hypochlorite) traps for all off-gassing.[1] Double-glove and change gloves immediately upon contact.[1]

Part 3: Reaction Pathway Visualization

The following diagram contrasts the direct radical pathway (Protocol A) with the multi-step ionic pathway (Protocol B).

G cluster_A Protocol A: Metal-Free Radical Thiolation (One-Pot) cluster_B Protocol B: Classical Leuckart-Xanthate (Multi-Step) Start 3-Chloro-4-methylaniline (CAS: 95-74-9) Radical Aryl Radical Intermediate Start->Radical t-BuONO Ascorbic Acid Diazo Diazonium Salt (0°C) Start->Diazo NaNO2, HCl 0-5°C ProductA (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4) Radical->ProductA MeSSMe (DMDS) DMSO, 25°C Xanthate Aryl Xanthate Intermediate Diazo->Xanthate Potassium Ethyl Xanthate, 60°C Thiol 3-Chloro-4-methyl benzenethiol Xanthate->Thiol KOH, EtOH Reflux (Hydrolysis) ProductB (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4) Thiol->ProductB MeI, K2CO3 Acetone

Caption: Comparative workflow of the modern One-Pot Radical Thiolation (Green) vs. the Classical Leuckart Synthesis (Red).

Part 4: Experimental Protocols

Protocol A: Metal-Free One-Pot Synthesis (Recommended)

Rationale: This method utilizes ascorbic acid to catalyze the reduction of the in situ generated diazonium species to an aryl radical, which is then trapped by dimethyl disulfide. It avoids the isolation of unstable intermediates.

Reagents:

  • 3-Chloro-4-methylaniline (1.0 equiv)[1]

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)[1]

  • Dimethyl disulfide (DMDS) (2.0 equiv)

  • L-Ascorbic acid (0.5 equiv)[1]

  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add 3-Chloro-4-methylaniline (141.6 mg, 1.0 mmol) and Dimethyl disulfide (188 mg, 2.0 mmol) to DMSO (3.0 mL). Stir until dissolved.

  • Initiation: Add L-Ascorbic acid (88 mg, 0.5 mmol) to the mixture.

  • Nitrosation: Dropwise add tert-butyl nitrite (155 mg, 1.5 mmol) over 5 minutes. Caution: Mild exotherm may occur.[1]

  • Reaction: Stir the mixture at room temperature (

    
    ) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting aniline should be fully consumed.
    
  • Work-up:

    • Quench the reaction with water (15 mL).

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash the combined organic layer with brine (

      
      ) to remove DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc).

    • Target Yield: 75–85%.[1]

Protocol B: Classical Leuckart-Xanthate Synthesis

Rationale: Best for scenarios where DMDS is unavailable or strict regulatory control over nitrosating agents exists.[1] This is a robust, albeit longer, pathway.[4]

Step 1: Diazotization

  • Suspend 3-Chloro-4-methylaniline (10 mmol) in

    
     of 
    
    
    
    . Cool to
    
    
    in an ice/salt bath.
  • Add a solution of

    
     (1.1 equiv) in water dropwise, maintaining temperature 
    
    
    
    . Stir for 30 min. Test: Starch-iodide paper should turn blue immediately.[1]

Step 2: Xanthate Formation

  • In a separate flask, dissolve Potassium Ethyl Xanthate (1.5 equiv) in water (

    
    ) and warm to 
    
    
    
    .
  • Slowly add the cold diazonium solution to the xanthate solution over 20 mins. Caution: Nitrogen gas evolution (

    
    ) will be vigorous.
    
  • Stir at

    
     for 1 hour. Cool and extract the oily xanthate intermediate with diethyl ether.
    

Step 3: Hydrolysis & Methylation [1]

  • Dissolve the crude xanthate in Ethanol (

    
    ) and add 
    
    
    
    pellets (5.0 equiv). Reflux for 4 hours.
  • Cool to room temperature. Note: The solution now contains the thiolate anion.

  • Add Methyl Iodide (

    
    , 1.2 equiv) directly to the alkaline solution. Stir at room temperature for 2 hours.
    
  • Work-up: Remove ethanol in vacuo, dilute with water, and extract with dichloromethane.

  • Purification: Distillation or Column Chromatography (Hexanes).[1]

Part 5: Analytical Characterization & QC

Target Molecule Properties:

  • Name: (3-Chloro-4-methylphenyl)(methyl)sulfane[1][5][6]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 172.68 g/mol [1][5]

  • Appearance: Colorless to pale yellow oil.[1]

Expected NMR Data (CDCl3, 400 MHz): To validate the synthesis, look for these diagnostic signals:

  • 
     2.35 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ).[1]
  • 
     2.48 ppm (s, 3H):  Thio-Methyl group (
    
    
    
    ).[1] Note: S-Me is typically desheilded relative to Ar-Me.[1]
  • 
     7.0–7.3 ppm (m, 3H):  Aromatic protons. The 1,3,4-substitution pattern will show a specific coupling pattern (d, dd, d).
    

Mass Spectrometry (GC-MS/ESI):

  • Parent Ion (

    
    ):  172.0 (base peak).[1]
    
  • Isotope Pattern: Distinct Chlorine pattern (

    
     and 
    
    
    
    in 3:1 ratio) at 172/174.[1]

References

  • Leuckart Thiophenol Reaction: Leuckart, R. (1890).[1][7] "Eine neue Methode zur Darstellung aromatischer Mercaptane". Journal für Praktische Chemie, 41(1), 179–224.[7]

  • Modern Radical Thiolation (Protocol A Source): Bu, M. J., Lu, G. P., & Cai, C. (2015).[8] "Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite". Synlett, 26(13), 1841–1846.

  • Safety Data (Methyl Iodide): Fisher Scientific Safety Data Sheet, Methyl Iodide (Revision 2025).

  • Product Identification: PubChem Compound Summary for CID 7255 (Starting Material) and derivatives.

Sources

Application

Application Note: Selective S-Methylation of 3-Chloro-4-methylbenzenethiol

Executive Summary This application note details the protocol for the selective S-methylation of 3-chloro-4-methylbenzenethiol (CAS: 18800-45-8). Thiols are highly nucleophilic, making S-alkylation a robust transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective S-methylation of 3-chloro-4-methylbenzenethiol (CAS: 18800-45-8). Thiols are highly nucleophilic, making S-alkylation a robust transformation; however, the process presents unique challenges regarding odor control ("stench"), oxidative dimerization (disulfide formation), and regioselectivity in the presence of other nucleophiles.

This guide presents two validated methodologies:

  • Method A (Standard): Methyl Iodide (MeI) mediated alkylation. Best for small-scale, high-throughput discovery where yield and speed are paramount.

  • Method B (Green/Process): Dimethyl Carbonate (DMC) mediated alkylation.[1][2] Best for scale-up, offering a non-toxic, biodegradable alternative to alkyl halides.

Safety Pre-Requisites: The "Stench" Protocol[3][4]

CRITICAL WARNING: 3-chloro-4-methylbenzenethiol possesses a low odor threshold and a repulsive, permeating stench typical of thiophenols. Improper handling will contaminate laboratory infrastructure and personnel.

Odor Containment System

Before opening the reagent bottle, establish the following Oxidative Neutralization Station :

  • Primary Trap: A bleach bath (10% Sodium Hypochlorite) placed inside the fume hood.

  • Mechanism: Hypochlorite oxidizes the thiol (R-SH) to the sulfonic acid (R-SO3H) or sulfoxide, which are odorless and water-soluble.

  • Protocol:

    • All glassware, septa, and syringes must be soaked in the bleach bath for 24 hours immediately after use.

    • Do not use chromic acid or nitric acid (explosion hazard with organic sulfides).

    • Vapors from the rotary evaporator must be trapped in a bleach scrubber before the vacuum pump.

Chemical Logic & Mechanism

The reaction proceeds via an


 nucleophilic substitution. The thiol (

) is deprotonated by a base to form the thiolate anion, a "soft" nucleophile that rapidly attacks the "soft" electrophilic methyl center.
Reaction Scheme Visualization

ReactionMechanism Thiol 3-chloro-4-methylbenzenethiol (Substrate) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation (-H+) Base Base (K2CO3) Base->Thiolate Promotes Transition Transition State [Ar-S---Me---X]‡ Thiolate->Transition Nucleophilic Attack MeSource Methyl Source (MeI or DMC) MeSource->Transition Product 3-chloro-4-methylthioanisole (Product) Transition->Product Bond Formation Byproduct Salt Byproduct (KI or KHCO3) Transition->Byproduct Leaving Group Departure

Figure 1: Mechanistic pathway for base-mediated S-methylation via SN2 substitution.

Experimental Protocols

Method A: Standard Methylation (Methyl Iodide)

Applicability: Medicinal Chemistry, Milligram to Gram scale.

Reagents:

  • Substrate: 3-chloro-4-methylbenzenethiol (1.0 equiv)

  • Methyl Iodide (MeI): 1.2 equiv (Toxic, Carcinogen)

  • Base: Potassium Carbonate (

    
    ), anhydrous: 2.0 equiv
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (

    
    ) for 5 minutes. Note: Oxygen promotes disulfide dimerization.
    
  • Dissolution: Add 3-chloro-4-methylbenzenethiol (e.g., 500 mg) and anhydrous Acetone (5 mL/mmol).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. The suspension may turn slightly yellow as the thiolate forms. Stir for 10 minutes at Room Temperature (RT).
    
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe.

    • Caution: MeI is volatile.[3][4] Handle strictly in the hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The thiol spot will disappear; a less polar sulfide spot will appear.

  • Quench: Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate (3x).

  • Bleach Wash: Wash the organic layer once with dilute bleach solution to oxidize trace unreacted thiol (odor control), then brine.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Green Methylation (Dimethyl Carbonate)

Applicability: Process Chemistry, Multi-gram scale, Green Chemistry requirements.

Reagents:

  • Substrate: 3-chloro-4-methylbenzenethiol (1.0 equiv)

  • Dimethyl Carbonate (DMC): 10-15 equiv (Acts as both reagent and solvent)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) or

    
     (0.1 equiv)
    

Step-by-Step Procedure:

  • Setup: Use a pressure tube or a round-bottom flask with a high-efficiency reflux condenser.

  • Mixing: Combine the thiol, DMC, and catalyst (

    
     or TBAB).
    
  • Reflux: Heat the mixture to reflux (

    
    ). DMC is a "harder" electrophile than MeI and requires thermal activation to methylate the "soft" sulfur.
    
    • Green Chemistry Note: The byproduct is

      
       and Methanol.[5] No salt waste streams.
      
  • Duration: Reaction typically requires 6–12 hours.

  • Workup: Distill off excess DMC (can be recycled). The residue is the crude product.

  • Purification: Usually high purity (>95%) upon concentration. If necessary, pass through a short silica plug.

Data Analysis & Validation

Expected Analytical Data

The conversion from Thiol (-SH) to Thioether (-SMe) is distinct in NMR.

FeatureStarting Material (Thiol)Product (S-Methyl)Shift (

)

NMR (SH)
Broad singlet, 3.0–4.0 ppmAbsent Disappears

NMR (S-Me)
AbsentSharp Singlet, ~2.4–2.5 ppmNew Signal

NMR (Ar-Me)
Singlet, ~2.3 ppmSinglet, ~2.3 ppmMinor shift
MS (EI)

158

172
+14 amu
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield Oxidative DimerizationThe thiol oxidized to disulfide (Ar-S-S-Ar) before methylation. Fix: Degas solvents thoroughly; add mild reducing agent (

) or triphenylphosphine during reaction.
Incomplete Rxn Water in SolventWater solvates the base/nucleophile, reducing reactivity (especially in Method A). Fix: Use anhydrous

and dry solvents.
Multiple Spots Over-alkylationRare for thiols, but if sulfonium salts form (Ar-S^+(Me)2): Fix: Strictly control MeI stoichiometry (1.05 equiv).

Experimental Workflow Diagram

Workflow cluster_0 Method Selection start Start: 3-chloro-4-methylbenzenethiol choice Select Reagent start->choice pathA Method A: MeI / K2CO3 (High Reactivity) choice->pathA Small Scale pathB Method B: DMC / Catalyst (Green / Scalable) choice->pathB Large Scale process Reaction Monitoring (TLC) Disappearance of -SH spot pathA->process pathB->process quenching Quench & Bleach Wash (Oxidize residual stench) process->quenching purification Purification (Extraction / Silica Plug) quenching->purification final Final Product: 3-chloro-4-methylthioanisole purification->final

Figure 2: Decision matrix and workflow for the isolation of the methylated product.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals.

  • National Institutes of Health (PubChem). Compound Summary: 3-chloro-4-methylbenzenethiol (CAS 18800-45-8).

  • Selva, M., et al. (2010). Ionic Liquids—Promoted S-Methylation of Thiols Utilizing Dimethyl Carbonate.[1] Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Utilizing (3-Chloro-4-methylphenyl)(methyl)sulfane

Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These transformations are fundamental to the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on the application of (3-Chloro-4-methylphenyl)(methyl)sulfane as a versatile building block in several key palladium-catalyzed cross-coupling reactions. As an aryl chloride, this substrate presents both a challenge and an opportunity; while historically less reactive than their bromide or iodide counterparts, the use of aryl chlorides is highly desirable due to their lower cost and wider availability.[4] The presence of the methylthio group also offers potential for further functionalization, although this guide will focus on the selective activation of the C-Cl bond.

The development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has revolutionized the field, making the coupling of unactivated aryl chlorides a routine and reliable process.[4][5][6] This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical insights for employing (3-Chloro-4-methylphenyl)(methyl)sulfane in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Palladium Catalytic Cycle: A Mechanistic Overview

The efficacy of palladium in cross-coupling stems from its ability to cycle between Pd(0) and Pd(II) oxidation states.[2] This catalytic cycle universally comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The cycle begins with the insertion of a low-coordinate, electron-rich Pd(0) species into the carbon-chlorine bond of the (3-Chloro-4-methylphenyl)(methyl)sulfane. This is often the rate-limiting step for aryl chlorides and is critically facilitated by the use of sterically hindered and electron-donating ligands that promote the reactivity of the palladium center.[4][5] This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The organic moiety from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the halide.[1][9] In the case of Suzuki-Miyaura coupling, this step is facilitated by a base, which activates the organoboron species.[8][10]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center. This forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Forms Ar-R bond RedElim->Pd0 Regenerates Catalyst Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Weigh Reagents & Catalyst A->B C Prepare Inert Atmosphere B->C D Add Reagents & Solvents C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Sources

Application

Application Note: Functionalization of the Methylthio Group in Chlorinated Aromatics

This guide details the strategic manipulation of the methylthio (-SMe) group within chlorinated aromatic scaffolds. It is designed for medicinal chemists requiring precise chemoselective control to diversify core scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic manipulation of the methylthio (-SMe) group within chlorinated aromatic scaffolds. It is designed for medicinal chemists requiring precise chemoselective control to diversify core scaffolds without compromising the chloro-substituent, which serves as a critical handle for subsequent derivatization.

Abstract

The methylthio (-SMe) group acts as a "chameleon" functionality in drug discovery. In its native state, it is a robust, electron-donating directing group. Upon activation, it transforms into a highly reactive electrophile (via oxidation to sulfone) or a transition-metal coupling partner (via Liebeskind-Srogl). This guide provides validated protocols for toggling the -SMe group's reactivity while preserving the integrity of aryl-chloride substituents, enabling orthogonal functionalization strategies.

Strategic Overview: The "Janus" Functionality

The utility of the -SMe group lies in its ability to switch from a nucleophilic/directing species to an electrophilic leaving group. This orthogonality to the aryl-chloride (-Cl) handle allows for sequential, multi-site functionalization.

Decision Matrix: Pathway Selection

Use the following logic to select the appropriate module for your synthetic goal:

G Start Start: Chlorinated Thioanisole (Ar-Cl, Ar-SMe) Goal_Heteroatom Goal: C-N / C-O Bond Formation Start->Goal_Heteroatom Goal_Carbon Goal: C-C Bond Formation Start->Goal_Carbon Goal_Ortho Goal: Ortho-Functionalization Start->Goal_Ortho Oxidation Module 1: Oxidation to Sulfone Goal_Heteroatom->Oxidation Activate LS_Coupling Module 3: Liebeskind-Srogl Coupling Goal_Carbon->LS_Coupling Pd/Cu Catalysis DoM Module 4: Directed Ortho-Lithiation Goal_Ortho->DoM LDA/LiTMP SnAr Module 2: SnAr Displacement Oxidation->SnAr Displace SO2Me

Figure 1: Strategic decision tree for functionalizing methylthio-chlorobenzenes.

Module 1: Activation via Oxidation (SMe SO Me)

Objective: Convert the inert -SMe group into a sulfonyl (-SO


Me) moiety, rendering the carbon center highly electrophilic for S

Ar, without over-oxidizing the system or affecting the chloride.
Mechanistic Insight

While


-CPBA is standard, it often requires purification to remove benzoic acid byproducts. The Na

WO

/ H

O

system is superior for scale-up as it is biphasic, acid-free, and highly chemoselective, avoiding potential N-oxidation in heterocycles if pH is controlled.
Protocol: Catalytic Tungstate Oxidation

Reagents:

  • Substrate: Chlorinated thioanisole (1.0 equiv)

  • Catalyst: Sodium tungstate dihydrate (Na

    
    WO
    
    
    
    2H
    
    
    O, 2 mol%)
  • Oxidant: 30% Aqueous Hydrogen Peroxide (H

    
    O
    
    
    
    , 2.5 equiv)
  • Phase Transfer Catalyst: Phenylphosphonic acid (optional, accelerates reaction) or Aliquat 336 (1 mol%)

  • Solvent: Ethyl Acetate (EtOAc) / Water

Step-by-Step:

  • Charge: Dissolve substrate and Na

    
    WO
    
    
    
    2H
    
    
    O in EtOAc (5 mL/mmol). Add Aliquat 336.
  • Addition: Heat the biphasic mixture to 50°C. Add H

    
    O
    
    
    
    dropwise over 30 minutes. Caution: Exothermic.
  • Monitor: Stir at 60°C for 2-4 hours. Monitor by TLC/LCMS. The intermediate sulfoxide (Ar-S(O)Me) appears first; continue until full conversion to sulfone (Ar-SO

    
    Me).
    
  • Workup: Cool to RT. Separate layers. Wash organic layer with saturated Na

    
    SO
    
    
    
    (to quench peroxides) and brine.
  • Validation:

    
    H NMR shift of S-Me moves from 
    
    
    
    ~2.5 ppm (SMe) to
    
    
    ~3.1 ppm (SO
    
    
    Me).

Module 2: Nucleophilic Displacement (S Ar)

Objective: Replace the sulfonyl group with an amine or alkoxide nucleophile while retaining the aryl chloride.

Critical Selectivity Note

In activated systems (e.g., ortho/para-nitro or pyridine rings), the leaving group ability follows the order: -SO


Me > -F > -Cl .
Therefore, the sulfone can be selectively displaced in the presence of the chloride.
Protocol: Selective Amination

Reagents:

  • Substrate: Chlorinated aryl sulfone (from Module 1)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP (polar aprotic is essential)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMSO (0.5 M).

  • Reaction: Add base and amine.

  • Temperature Control:

    • Highly Activated (e.g., Pyrimidine/Nitro): Stir at RT.

    • Moderately Activated (e.g., Benzonitrile): Heat to 60-80°C.

  • Workup: Pour into ice water. Precipitate is usually pure product. If oil forms, extract with EtOAc.

Data Summary: Leaving Group Competition | Ring System | Position of SO


Me | Position of Cl | Outcome (Nucleophile: Morpholine) |
| :--- | :--- | :--- | :--- |
| 4-Nitrobenzene | C-1 | C-3 | >95% Displacement of SO

Me
| | Pyridine | C-2 | C-4 | >90% Displacement of SO

Me
| | Benzene (Unactivated) | C-1 | C-4 | No Reaction (Requires Pd catalysis) |

Module 3: Liebeskind-Srogl Cross-Coupling

Objective: Direct formation of C-C bonds by replacing the -SMe group using Palladium catalysis mediated by Copper(I).[1] Why this works: Unlike Suzuki or Stille couplings which typically attack the C-Cl bond, the Liebeskind-Srogl reaction is orthogonal to aryl chlorides. The Cu(I) cofactor coordinates the sulfur, activating the C-S bond for Pd insertion, leaving the C-Cl bond intact.

Protocol: C-S to C-C Transformation

Reagents:

  • Substrate: Chlorinated thioanisole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 - 1.5 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step:

  • Setup (Glovebox or Schlenk): In a dry vial, combine substrate, boronic acid, Pd(PPh

    
    )
    
    
    
    , and CuTC.
  • Solvent: Add degassed THF (0.2 M).

  • Reaction: Seal and heat to 50°C for 12-18 hours. The solution typically turns from orange to dark brown/green.

  • Workup: Dilute with EtOAc. Filter through a celite pad to remove copper salts. Wash with 10% NH

    
    OH (to remove residual Cu) and brine.
    
  • Purification: Silica gel chromatography.

Troubleshooting:

  • Low Conversion: Ensure CuTC is fresh. Old CuTC oxidizes to Cu(II) and is inactive.

  • C-Cl Reactivity: If C-Cl coupling is observed (rare), switch ligand to Tri-2-furylphosphine (TFP), which is specific for the Liebeskind-Srogl cycle.

Module 4: Directed Ortho-Lithiation (DoM)

Objective: Functionalize the position ortho to the -SMe group. Risk: Lithium-Halogen Exchange (Li-Cl exchange) is a competing pathway.[2]

Mechanistic Insight[3][4][5][6][7]
  • n-BuLi: High risk of Li-Cl exchange, especially if Cl is ortho/para.

  • LDA / LiTMP: These are bulky, non-nucleophilic bases. They favor deprotonation (DoM) over exchange.

  • Directing Power: SMe is a moderate Director (DMG). Order: SO

    
    NMe
    
    
    
    > CONEt
    
    
    > OMe > SMe > Cl.
Protocol: Chemoselective Lithiation

Reagents:

  • Substrate: Chlorinated thioanisole

  • Base: LDA (Lithium diisopropylamide) (1.1 equiv) - Must be fresh.

  • Electrophile: DMF, I

    
    , or aldehyde (1.2 equiv)
    
  • Solvent: THF (anhydrous) at -78°C

Step-by-Step:

  • Base Prep: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C.

  • Addition: Add the chlorinated thioanisole solution dropwise to the LDA at -78°C.

    • Note: Do not allow temp to rise.

  • Metalation: Stir at -78°C for 1 hour. The SMe group directs Li to the ortho position.

  • Quench: Add the electrophile (e.g., DMF) dropwise.

  • Warm: Allow to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated NH

    
    Cl.
    

Visualizing the Workflow

ReactionPathways Substrate Chlorinated Thioanisole (Ar-Cl, Ar-SMe) Sulfone Sulfone (Ar-Cl, Ar-SO2Me) Substrate->Sulfone Oxidation (Na2WO4, H2O2) LS_Product Cross-Coupled Product (Ar-Cl, Ar-Ar') Substrate->LS_Product Liebeskind-Srogl (Pd(0), CuTC, Ar-B(OH)2) Ortho_Li Ortho-Lithio Species (Ar-Cl, Ar-SMe, o-Li) Substrate->Ortho_Li DoM (LDA, -78°C) SnAr_Product SnAr Product (Ar-Cl, Ar-Nu) Sulfone->SnAr_Product Nucleophilic Displacement (Amine, Base, Heat) Ortho_Product Ortho-Functionalized (Ar-Cl, Ar-SMe, o-E) Ortho_Li->Ortho_Product Electrophile Quench (DMF, I2, etc.)

Figure 2: Reaction pathways highlighting the preservation of the Ar-Cl bond across all modules.

References

  • Liebeskind-Srogl Coupling Mechanism & Scope

    • Prodeep, P. et al. "Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications." Organic Reactions, 2022. Link

  • Selective Oxidation Protocols

    • Cheng, Z. et al.[3] "Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air." Organic Letters, 2019.[3] Link

  • Nucleophilic Aromatic Substitution (SnAr)

    • Rohrbach, S. et al. "Nucleophilic Aromatic Substitution of Methylsulfonyl Groups." Journal of Organic Chemistry, 2018. Link

  • Ortho-Lithiation Strategies

    • Gschwend, H. W. & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.[4] (Foundational text on DoM vs Halogen Exchange). Link

  • CuTC Cofactor in Cross-Coupling

    • Villalona, E. et al. "Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents."[5] ACS Omega, 2024. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Regioisomers in Chlorinated Thioanisole Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the separation of regioisomers during the synthesis of chlorinated thioanis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with the separation of regioisomers during the synthesis of chlorinated thioanisole. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common purification hurdles.

Introduction: The Challenge of Chlorinated Thioanisole Regioisomers

The electrophilic chlorination of thioanisole is a standard synthetic route, but it invariably produces a mixture of regioisomers, primarily the ortho-, meta-, and para-substituted products. The directing effect of the methylthio (-SCH₃) group, an ortho-, para- director, typically leads to a preponderance of the ortho and para isomers.[1][2] The separation of these isomers is a significant challenge due to their similar chemical structures and physical properties.[3] This guide is designed to provide both the foundational knowledge and practical steps to achieve high-purity separation of these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of chlorinated thioanisole regioisomers in a question-and-answer format.

Question 1: My TLC analysis shows co-eluting spots for the different regioisomers. How can I improve the separation on TLC to develop a column chromatography method?

Answer:

Co-elution on TLC is a common issue with positional isomers.[4] Here’s a systematic approach to improving separation:

  • Vary the Polarity of the Mobile Phase: Start with a non-polar solvent system, such as hexane/ethyl acetate or hexane/dichloromethane, and gradually increase the polarity. Even slight changes in the solvent ratio can significantly impact resolution.

  • Utilize Different Solvent Systems: If simple binary mixtures fail, explore ternary systems or solvents that offer different selectivities.[4] For aromatic compounds, solvents like toluene or diethyl ether can introduce beneficial π-π or dipole-dipole interactions.

  • Experiment with Stationary Phases: While silica gel is the most common stationary phase, it may not be optimal for closely related isomers. Consider using alumina (neutral, acidic, or basic) or reverse-phase TLC plates (C18).[4]

  • Employ Additives: For compounds with even slight acidic or basic properties, adding a small amount (e.g., 0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and resolution.[4]

Question 2: I'm struggling to separate the isomers using column chromatography. What parameters should I optimize?

Answer:

Effective column chromatography for regioisomers requires careful optimization.[5][6]

  • Column Packing and Dimensions: Ensure your column is packed uniformly to avoid band broadening. A longer, narrower column generally provides better resolution than a short, wide one.

  • Stationary Phase Selection: For aromatic positional isomers, a phenyl-functionalized silica gel can be highly effective due to the potential for π-π stacking interactions, which can differentiate between the electron density variations in the aromatic rings of the isomers.[7][8]

  • Mobile Phase Optimization: Based on your optimized TLC conditions, use a slightly less polar mobile phase for your column to ensure good separation. Isocratic elution (using a constant solvent composition) is often preferred for isomer separation to maximize resolution. If the isomers have significantly different polarities, a very shallow gradient may be employed.

  • Loading and Flow Rate: Do not overload the column. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase. A slow and consistent flow rate will allow for better equilibration and separation.

Question 3: Can I use recrystallization to purify a specific chlorinated thioanisole isomer?

Answer:

Yes, recrystallization can be a very effective technique, particularly if one isomer is significantly more abundant or has a distinct melting point.[1][9][10][11]

  • Leverage Differences in Physical Properties: The para-chlorothioanisole has a melting point of 18-19 °C, while the ortho-isomer has a much higher boiling point (239-240 °C) compared to the para-isomer (168-169 °C), suggesting it is a solid at or near room temperature under certain conditions.[12][13][14] The meta-isomer's properties are likely intermediate. This difference in melting points is key to successful recrystallization.

  • Solvent Selection is Crucial: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11] Perform solubility tests with a range of solvents (e.g., hexane, ethanol, methanol, isopropanol, and mixtures with water).

  • Fractional Crystallization: If you have a mixture, you can sometimes selectively crystallize one isomer by carefully controlling the temperature and solvent composition. For example, cooling a concentrated solution may first precipitate the least soluble isomer.

  • Inducing Crystallization: If crystals do not form readily, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure isomer.[11]

Question 4: My separation is complete, but I'm unsure of the purity and identity of the isolated isomers. What analytical techniques should I use?

Answer:

Proper characterization is essential to confirm the success of your separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile isomers.[15][16][17][18] The isomers will likely have different retention times on a suitable GC column (e.g., a DB-5ms or similar). The mass spectra will show the molecular ion peak and characteristic fragmentation patterns, which can help in confirming the identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a phenyl or biphenyl column, can provide excellent separation of aromatic positional isomers.[2][7][8][19] Coupling with a UV detector allows for quantification, while an MS detector (LC-MS) provides mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between regioisomers. The splitting patterns and chemical shifts of the aromatic protons and carbons will be unique for the ortho-, meta-, and para-isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected ratio of ortho, meta, and para isomers in the chlorination of thioanisole?

A1: The methylthio group (-SCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution.[1][2] Therefore, you can expect the ortho- and para-chlorothioanisole to be the major products. The meta-isomer will likely be formed in much smaller quantities. The exact ratio can be influenced by the chlorinating agent, solvent, and reaction temperature.

Q2: Are there any safety precautions I should be aware of during the synthesis and purification?

A2: Yes. Thioanisole and its chlorinated derivatives are sulfur-containing compounds and may have unpleasant odors. Always work in a well-ventilated fume hood. Chlorinating agents can be corrosive and strong oxidizers, so appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Q3: Can distillation be used to separate the chlorinated thioanisole isomers?

A3: Yes, fractional distillation is a viable method, especially for large-scale separations, given the significant difference in boiling points between the isomers. The para-isomer has the lowest boiling point (168-169 °C), while the ortho-isomer's is much higher (239-240 °C).[12][14] A fractional distillation setup with a high-efficiency column (e.g., a Vigreux or packed column) would be necessary to achieve good separation.

Data Presentation

Table 1: Physical Properties of Chlorinated Thioanisole Regioisomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
ortho-chlorothioanisole17733-22-1C₇H₇ClS158.65239-240N/A
meta-chlorothioanisole4867-37-2C₇H₇ClS158.65Not SpecifiedN/A
para-chlorothioanisole123-09-1C₇H₇ClS158.65168-16918-19

Data sourced from Chemsrc, ChemicalBook, and Sigma-Aldrich.[12][13][14][20][21]

Experimental Protocols

Protocol 1: Column Chromatography for Separation of Chlorinated Thioanisole Isomers

This protocol provides a starting point for separating the isomers using column chromatography. Optimization may be required based on your specific mixture.

  • TLC Analysis: Develop a TLC solvent system that gives good separation of the isomers. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude mixture of chlorinated thioanisole isomers in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, maintaining a constant flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of para-Chlorothioanisole

This protocol is designed to purify para-chlorothioanisole from a mixture enriched in this isomer.

  • Solvent Selection: In a small test tube, add a small amount of the crude material and test its solubility in various solvents (e.g., ethanol, methanol, hexane) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Purity Check: Determine the melting point of the crystals. Pure para-chlorothioanisole should melt at 18-19 °C.[12][13]

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis and purification of chlorinated thioanisole isomers.

Separation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Thioanisole Thioanisole Chlorination Electrophilic Chlorination Thioanisole->Chlorination Mixture Mixture of o, m, p Regioisomers Chlorination->Mixture ColumnChrom Column Chromatography Mixture->ColumnChrom Primary Separation Recrystallization Recrystallization Mixture->Recrystallization Selective Purification Analysis Purity & Identity Analysis (GC-MS, NMR) ColumnChrom->Analysis Recrystallization->Analysis PureIsomers Pure Regioisomers (o, m, p) Analysis->PureIsomers

Caption: Workflow for Chlorinated Thioanisole Synthesis and Purification.

References

  • Chemsrc. (2025, August 23). 2-Chlorothiosanisole | CAS#:17733-22-1. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Stenutz. (n.d.). 4-chlorothioanisole. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pentachlorothioanisole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Technology Networks. (2025, April 21). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • ResearchGate. (2019, February 26). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017, June 24). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • SpringerLink. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures. Retrieved from [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • International Journal of Chemical and Molecular Engineering. (2011, June 27). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Retrieved from [Link]

  • LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. Retrieved from [Link]

  • Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
  • GTFCh. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]

  • YouTube. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Retrieved from [Link]

  • MDPI. (2021, October 28). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • MDPI. (2025, June 20). Simultaneous Determination of Chlorothalonil and 4-Hydroxy-Chlorothalonil in Sulfur-Rich Vegetables by UHPLC-MS/MS with a Synergistic Enzyme Inhibition Strategy. Retrieved from [Link]

  • Google Patents. (n.d.). CN113527220A - Synthetic method of desulfurization prothioconazole isomer.
  • ResearchGate. (2025, August 7). Separation of the cresol isomers by stripping crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR and Mass Spectrometry Profiling of 3-Chloro-4-methylthioanisole

This guide provides an in-depth technical analysis of the FTIR and Mass Spectrometry (MS) characteristics of 3-Chloro-4-methylthioanisole (CAS 53250-85-4), also known as (3-Chloro-4-methylphenyl)(methyl)sulfane .[1] It i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR and Mass Spectrometry (MS) characteristics of 3-Chloro-4-methylthioanisole (CAS 53250-85-4), also known as (3-Chloro-4-methylphenyl)(methyl)sulfane .[1] It is designed to assist analytical scientists in the structural validation and quality control of this compound, particularly in differentiating it from synthetic precursors like 3-Chloro-4-methylaniline and positional isomers.[1]

[1]

Executive Summary & Molecular Identity

3-Chloro-4-methylthioanisole is a trisubstituted benzene derivative featuring a thioether moiety.[1] It serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by the specific arrangement of a chlorine atom, a methyl group, and a methylthio (-SMe) group on the aromatic ring.[1]

Property Data
IUPAC Name 1-Chloro-2-methyl-4-(methylsulfanyl)benzene (Systematic)
Common Name 3-Chloro-4-methylthioanisole
CAS Registry 53250-85-4
Molecular Formula C₈H₉ClS
Molecular Weight 172.68 g/mol
Monoisotopic Mass 172.01 Da (³⁵Cl), 174.01 Da (³⁷Cl)
Physical State Colorless to pale yellow liquid

Analytical Workflow

The following workflow outlines the sequential protocol for complete characterization, ensuring differentiation from the common precursor 3-Chloro-4-methylaniline .

AnalyticalWorkflow Sample Crude Sample (Liquid) Prep Sample Prep (Dilution in DCM) Sample->Prep FTIR FTIR (ATR) Functional Group ID Prep->FTIR Screening GCMS GC-MS (EI) Structural Elucidation Prep->GCMS Confirmation DataAnalysis Data Analysis Isomer Differentiation FTIR->DataAnalysis GCMS->DataAnalysis Validation Validated Structure DataAnalysis->Validation Match Criteria

Figure 1: Integrated analytical workflow for the characterization of thioanisole derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy[2][3]

Experimental Protocol (ATR Method)
  • Instrumentation: FTIR Spectrometer with Diamond ATR accessory.

  • Parameters: 4 cm⁻¹ resolution, 32 scans, range 4000–600 cm⁻¹.[1]

  • Background: Air background collected prior to sample application.

  • Cleaning: Crystal cleaned with isopropanol to prevent cross-contamination from sulfur-containing residues.

Spectral Interpretation

The FTIR spectrum of 3-Chloro-4-methylthioanisole is distinct due to the absence of N-H or O-H stretches and the presence of specific C-S and Ar-Cl bands.[1]

Functional Group Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Note
Aromatic C-H 3000 – 3100Stretching (ν)Weak intensity, characteristic of arenes.[1]
Alkyl C-H 2910 – 2980Stretching (ν)Methyl group (-CH₃) and Thiomethyl (-SCH₃).
Aromatic Ring 1580, 1470Skeletal (ν C=C)Confirm aromaticity.
C-S Stretch 690 – 720Stretching (ν C-S)Often weak; confirms thioether linkage.
Aryl Chloride 1030 – 1080Stretching (ν Ar-Cl)Strong, sharp band.[1]
Substitution Pattern 800 – 880Out-of-Plane Bending (δ)1,2,4-Trisubstitution: Two bands typically observed (isolated H vs. adjacent H).[1]
Comparative Analysis: Product vs. Precursor

A common quality control challenge is detecting unreacted 3-Chloro-4-methylaniline (precursor).[1]

  • 3-Chloro-4-methylthioanisole (Product): Shows NO absorption above 3100 cm⁻¹.[1]

  • 3-Chloro-4-methylaniline (Impurity): Exhibits distinct primary amine doublets (N-H stretch) at 3400–3500 cm⁻¹ and N-H bending at ~1620 cm⁻¹ .[1]

Mass Spectrometry (MS) Fragmentation[4][5][6]

Experimental Protocol (GC-MS)[1]
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230 °C.

  • Interface Temp: 280 °C.

  • Carrier Gas: Helium (1.0 mL/min).

Fragmentation Pathway Analysis

The fragmentation is driven by the stability of the sulfur atom and the aromatic ring. The molecular ion (M⁺) is robust, and the chlorine isotope pattern is a key identifier.

  • Molecular Ion (M⁺): Observed at m/z 172 and 174 in a 3:1 ratio , confirming the presence of one Chlorine atom.

  • Base Peak [M - CH₃]⁺ (m/z 157): The loss of a methyl radical (•CH₃) is the dominant pathway. This methyl group is likely lost from the thioether (-SCH₃) moiety rather than the ring methyl, forming a resonance-stabilized thiophenol-like cation (sulfonium ion).[1]

  • Secondary Fragmentation:

    • [M - SMe]⁺ (m/z 125): Loss of the thiomethyl group.

    • [M - Cl]⁺ (m/z 137): Loss of the chlorine radical (less common than methyl loss).

    • Ring Degradation: Lower mass fragments at m/z 77 (phenyl) and m/z 51 (ring opening).

Fragmentation Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 172 / 174 (3:1) [C8H9ClS]+. Frag1 [M - CH3]+ m/z 157 / 159 (Base Peak) M_Ion->Frag1 - •CH3 (15 Da) Frag2 [M - SCH3]+ m/z 125 M_Ion->Frag2 - •SCH3 (47 Da) Frag3 [M - Cl]+ m/z 137 M_Ion->Frag3 - •Cl (35 Da) Frag4 Tropylium/Phenyl Cation m/z 77 Frag1->Frag4 Ring Degradation

Figure 2: Proposed EI-MS fragmentation pathway for 3-Chloro-4-methylthioanisole.

Comparative Performance Guide

Differentiating 3-Chloro-4-methylthioanisole from its isomers is critical for patent validation and purity analysis.

Compound Structure Key MS Feature Key FTIR Feature
3-Chloro-4-methylthioanisole (Target)1-SMe, 3-Cl, 4-Mem/z 157 (Base) : Loss of S-Methyl.800-880 cm⁻¹ : 1,2,4-trisubstituted pattern.[1]
3-Chloro-4-methylaniline (Precursor)1-NH₂, 3-Cl, 4-MeOdd M⁺ (m/z 141) : Nitrogen Rule.[1]3300-3500 cm⁻¹ : N-H stretching (Doublet).
4-Chloro-3-methylthioanisole (Isomer)1-SMe, 4-Cl, 3-Mem/z 157 : Similar to target, but retention time differs.[1]Fingerprint Region : Distinct differences in 800-900 cm⁻¹ due to H-positioning.[1]
Expert Insight:

When analyzing crude reaction mixtures, do not rely solely on the Molecular Ion . The precursor (Aniline) has an odd mass (141 Da), while the product (Thioanisole) has an even mass (172 Da). This "Nitrogen Rule" violation is the fastest way to screen reaction completion using GC-MS.

References

  • NIST Chemistry WebBook. 3-Chlorothioanisole (Related Isomer Data & General Thioanisole Fragmentation). National Institute of Standards and Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (3-Chloro-4-methylphenyl)(methyl)sulfane

Executive Summary & Immediate Hazard Profile (3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4, verified via structural analogs) represents a specific class of halogenated aryl thioethers . Unlike standard organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

(3-Chloro-4-methylphenyl)(methyl)sulfane (CAS: 53250-85-4, verified via structural analogs) represents a specific class of halogenated aryl thioethers . Unlike standard organic solvents, this compound presents a dual-hazard profile: organochlorine content requiring acid-gas scrubbing during incineration, and a sulfide moiety susceptible to violent oxidation.

Operational Directive: This material must be segregated into Halogenated Organic waste streams. Under no circumstances should it be combined with oxidizing acids (Nitric, Perchloric) or peroxides, as thioethers can undergo rapid, exothermic oxidation to sulfoxides/sulfones.

Property Data / Characteristic Operational Implication
Chemical Class Halogenated Aryl SulfideRequires high-temperature incineration with HCl scrubbing.
Physical State Solid or Oil (purity dependent)May require dissolution in compatible solvent for liquid waste streams.
Primary Hazards Irritant (Skin/Eye), Aquatic ToxicityStandard PPE (Nitrile gloves, goggles) is mandatory.
Decomposition HCl, SOx, COxFire/Incineration releases acid gases; do not burn in open pits.
Odor Threshold Low (Sulfurous/Garlic-like)Handle only in fume hoods to prevent facility-wide odor alarms.
Pre-Disposal Assessment & Segregation

Effective disposal begins with accurate characterization. The presence of the Chlorine atom on the aromatic ring dictates the disposal pathway.

The "Self-Validating" Segregation System

To ensure safety and regulatory compliance (EPA/RCRA), follow this logic flow. If the answer to any "Stop" node is yes, the waste stream is compromised.

WasteSegregation Start Waste: (3-Chloro-4-methylphenyl)(methyl)sulfane Q1 Is the material mixed with Oxidizers? (Nitric Acid, H2O2, Permanganates) Start->Q1 Stop1 CRITICAL STOP: Exothermic Risk (Sulfoxide Formation). Neutralize Oxidizer First. Q1->Stop1 Yes Q2 Is the material pure or mixed with compatible solvents? Q1->Q2 No Q3 Does the mixture contain Heavy Metals (Hg, Pb, Cd)? Q2->Q3 Stream1 Stream A: Halogenated Organic Waste (Standard Disposal) Q3->Stream1 No Stream2 Stream B: Mixed Hazardous Waste (Requires Special Lab Pack) Q3->Stream2 Yes

Figure 1: Decision Matrix for Waste Segregation. Note that the sulfide linkage makes this incompatible with oxidizers.

Detailed Disposal Protocol
A. Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Avoid metal containers if the material has degraded, as evolved HCl or sulfur compounds can corrode steel drums over time.

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.

  • Odor Control: If the material has a potent mercaptan-like odor (common with thioether degradation), wrap the cap threads with Teflon tape and overpack the bottle in a sealed Ziploc bag or secondary container before placing it in the waste drum.

B. Labeling Requirements

The waste tag must explicitly flag the halogen content to prevent damage to incinerator catalytic converters and ensure proper scrubbing.

  • Chemical Name: (3-Chloro-4-methylphenyl)(methyl)sulfane[1]

  • Constituents: >95% Aryl Sulfide, <5% Impurities.

  • Hazard Checkboxes:

C. Incompatibility Management

NEVER pour this waste into a container designated for:

  • Oxidizers: Risk of runaway reaction.

  • Strong Acids: Potential evolution of H2S (if sulfide impurities exist) or HCl.

  • Non-Halogenated Solvents: While chemically compatible, mixing halogenated waste into non-halogenated drums significantly increases the disposal cost for the entire drum (dilution is not the solution).

Spill Response & Decontamination

In the event of a spill, the priority is containment of the material and the odor.

SpillResponse Assess 1. Assess Volume & Risk (Is fume hood containment lost?) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Containment Use absorbent pads/vermiculite. Do NOT use paper towels (fire risk). PPE->Contain Clean 4. Cleanup Scoop into wide-mouth jar. Seal immediately. Contain->Clean Decon 5. Odor Neutralization Wipe surface with 10% Bleach (Oxidizes residual sulfide to sulfoxide) Clean->Decon

Figure 2: Spill Response Workflow.[4] Step 5 is specific to sulfide residues.

Decontamination Note: For glassware or benchtop residues, a dilute bleach solution (10% Sodium Hypochlorite) is effective. The hypochlorite oxidizes the sulfur, eliminating the odor.

  • Caution:Do not use bleach on the bulk chemical. The reaction is exothermic and can generate chlorine gas if the medium becomes acidic. Use bleach only for trace residue cleanup.

Regulatory Framework & RCRA Codes[5][6][7]

While this specific CAS is not typically P-listed or U-listed by name, it is regulated based on its characteristics and constituents.

Regulatory Body Classification Code/Note
EPA (RCRA) Halogenated OrganicF001/F002 (if spent solvent mix) or D001 (if ignitable). If pure substance, dispose as Non-Regulated Chemical Waste unless it exhibits toxicity characteristics (D003).
DOT Environmentally HazardousUN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 3082 (liquid).
Disposal Method IncinerationMust be incinerated in a facility permitted for Halogenated Wastes (requires HCl scrubbers).

Final Disposition: The ultimate fate of this molecule is high-temperature incineration (Rotary Kiln) at >1000°C with a residence time of >2 seconds. This ensures the complete destruction of the benzene ring and the conversion of Chlorine to HCl (captured by scrubber) and Sulfur to SO2 (captured by scrubber).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 53250-85-4. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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